![molecular formula C24H30N4O B4285861 N-(4-butylphenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4285861.png)
N-(4-butylphenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea
Overview
Description
N-(4-butylphenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea, also known as DMF-1, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea is not fully understood. However, it has been proposed that it acts by inhibiting various signaling pathways involved in cancer cell growth, inflammation, and pain. N-(4-butylphenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3), which are involved in cancer cell growth and inflammation. It has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in pain modulation.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, reduce the production of pro-inflammatory cytokines, and induce apoptosis. In addition, N-(4-butylphenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea has been found to reduce neuropathic pain by inhibiting the activation of glial cells.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(4-butylphenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea is its potential therapeutic applications in various diseases. It has been found to be effective in inhibiting cancer cell growth, reducing inflammation, and relieving pain. However, one of the limitations of N-(4-butylphenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for N-(4-butylphenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea. One of the areas of research is to optimize the synthesis method to improve the yield and purity of the compound. Another area of research is to investigate the mechanism of action of N-(4-butylphenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea in more detail to identify potential targets for therapeutic intervention. In addition, further studies are needed to evaluate the efficacy and safety of N-(4-butylphenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea in vivo and to determine its pharmacokinetic properties. Finally, there is a need to explore the potential applications of N-(4-butylphenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea in other diseases such as autoimmune disorders and neurodegenerative diseases.
Conclusion:
In conclusion, N-(4-butylphenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea is a novel compound with potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(4-butylphenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea as a therapeutic agent.
Scientific Research Applications
N-(4-butylphenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea has been shown to have potential therapeutic applications in various diseases such as cancer, inflammation, and neuropathic pain. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-(4-butylphenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been found to have analgesic effects in neuropathic pain models.
properties
IUPAC Name |
1-(4-butylphenyl)-3-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O/c1-5-6-9-20-11-13-22(14-12-20)25-24(29)26-23-18(3)27-28(19(23)4)16-21-10-7-8-17(2)15-21/h7-8,10-15H,5-6,9,16H2,1-4H3,(H2,25,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUJBHRBKITDSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)NC2=C(N(N=C2C)CC3=CC=CC(=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-butylphenyl)-3-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.